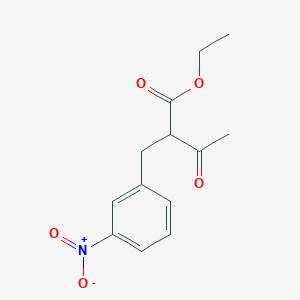

Ethyl 2-(3-nitrobenzyl)-3-oxobutanoate

描述

Ethyl 2-(3-nitrobenzyl)-3-oxobutanoate is a β-keto ester characterized by a 3-nitrobenzyl substituent at the 2-position of the butanoate backbone. It is synthesized via alkylation of ethyl acetoacetate with 1-(bromomethyl)-3-nitrobenzene under basic conditions (NaH/THF), yielding a versatile intermediate for pharmaceuticals and heterocyclic chemistry . The nitro group at the meta position on the benzyl ring imparts strong electron-withdrawing effects, influencing both reactivity and physicochemical properties, such as solubility and stability.

属性

分子式 |

C13H15NO5 |

|---|---|

分子量 |

265.26 g/mol |

IUPAC 名称 |

ethyl 2-[(3-nitrophenyl)methyl]-3-oxobutanoate |

InChI |

InChI=1S/C13H15NO5/c1-3-19-13(16)12(9(2)15)8-10-5-4-6-11(7-10)14(17)18/h4-7,12H,3,8H2,1-2H3 |

InChI 键 |

CAJHZLUJWVVUSU-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The structural and functional diversity of β-keto esters allows for tailored applications. Below is a comparative analysis of Ethyl 2-(3-nitrobenzyl)-3-oxobutanoate with key analogs:

Substituent Variations on the Benzyl/Benzylidene Group

Notes:

- Benzyl vs. Benzylidene: The conjugated enone system in benzylidene derivatives (e.g., compound 1 in ) facilitates π-π interactions, altering UV-Vis absorption and reactivity compared to the saturated benzyl analog.

- Substituent Effects: Electron-withdrawing groups (NO₂, CN, CF₃) increase electrophilicity at the keto position, accelerating nucleophilic attacks (e.g., in cyclocondensations). Nitro groups also enhance thermal stability but reduce solubility in polar solvents .

Heterocyclic and Hydrazone Derivatives

Notes:

- Hydrazone Derivatives : The hydrazone group introduces tautomerism (keto-hydrazo equilibrium), which can modulate biological activity. For example, planar hydrazone derivatives exhibit enhanced intermolecular interactions in crystal lattices .

- Heterocyclic Analogs: Pyridine or quinoline-containing analogs (e.g., ) often display improved pharmacokinetic profiles but face synthetic challenges (e.g., lower yields due to steric hindrance).

Positional Isomerism and Functional Group Effects

- Nitro Position: Ethyl 2-(4-nitrobenzylidene)-3-oxobutanoate (para-nitro; ) exhibits distinct electronic effects compared to the meta-nitro isomer. Para-substitution may enhance resonance stabilization but reduce steric accessibility for further reactions.

- Carboxy/Hydroxy Derivatives: Ethyl 2-(4-carboxybenzylidene)-3-oxobutanoate (compound 5 in ) shows increased acidity (pKa ~4–5), making it suitable for pH-responsive drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。